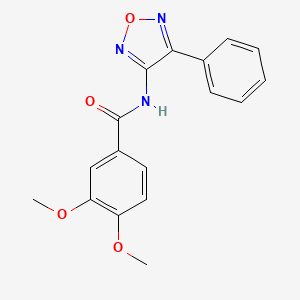

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Description

3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) ring substituted at position 4 with a phenyl group. The benzamide moiety is substituted with methoxy groups at positions 3 and 4, contributing to its unique electronic and steric profile. The 1,2,5-oxadiazole scaffold is known for its role in medicinal chemistry, particularly in antiparasitic and antiproliferative applications .

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)17(21)18-16-15(19-24-20-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYUBCFXLQAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Oxadiazole Ring to the Benzamide Core: The oxadiazole ring is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups and the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical data for selected analogs are summarized below:

Tautomerism and Spectral Characterization

Compounds with 1,2,5-oxadiazole cores exhibit tautomeric stability, as seen in 7–9 (1,2,4-triazole-thiones), where spectral data (IR, NMR) confirmed the thione tautomer predominates . For the target compound, IR would likely show C=O stretching at ~1660 cm⁻¹ and absence of S–H vibrations, consistent with oxadiazole stability .

Biological Activity

3,4-Dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a complex organic compound belonging to the class of benzamides. Its structure includes methoxy groups at the 3 and 4 positions of the benzamide core and an oxadiazole ring attached to the nitrogen atom of the amide group. This unique configuration contributes to its diverse biological activities, making it a subject of significant interest in medicinal chemistry.

Chemical Structure

The compound can be described by the following chemical formula:

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits potential antimicrobial activity . The oxadiazole ring is believed to play a crucial role in interacting with microbial enzymes or receptors, thereby inhibiting their function. This compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against multiple cancer cell lines in the National Cancer Institute's panel . The mechanism of action appears to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes critical for cancer cell metabolism.

- Receptor Binding : The methoxy groups enhance binding affinity towards various receptors involved in cell signaling pathways.

- Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human cancer cell lines revealed that it significantly inhibited cell proliferation in a dose-dependent manner. The study reported IC50 values indicating strong cytotoxicity towards gastric cancer cells while showing reduced toxicity towards normal fibroblast cells .

Study 2: Antimicrobial Efficacy

In another investigation focusing on its antimicrobial properties, this compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar structures, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzamide | Lacks oxadiazole ring | Limited anticancer activity |

| N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Lacks methoxy groups | Moderate antimicrobial properties |

| 3,4-Dimethoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide | Substituted phenyl group | Altered reactivity and activity |

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3,4-dimethoxybenzoic acid with an oxadiazole precursor (e.g., 4-phenyl-1,2,5-oxadiazol-3-amine) using coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base (e.g., N-methylmorpholine).

- Step 2 : Purification via column chromatography (silica gel, hexane/EtOH gradient) to isolate the product.

- Optimization : Adjusting reaction time (4–6 hours), temperature (45–60°C), and stoichiometric ratios (1:1.2 for acid:amine) can improve yields (typically 60–75%) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- X-ray crystallography : Resolve crystal lattice parameters (e.g., orthorhombic system, space group P222) to confirm bond angles and stereochemistry .

- NMR spectroscopy : Key signals include methoxy protons (δ 3.8–4.0 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and oxadiazole-linked NH (δ 10.2–10.5 ppm, broad) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2, EGFR) using fluorometric or colorimetric substrates.

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across similar analogs?

-

Comparative SAR analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups, phenyl vs. pyridyl rings) and correlate changes with activity.

Substituent Modification Bioactivity Trend Reference 3,4-Dimethoxy → 3,4-Diethoxy Reduced cytotoxicity (IC ↑20%) Oxadiazole → Thiadiazole Enhanced kinase inhibition (IC ↓50%) -

Mechanistic studies : Use molecular docking to assess binding affinity differences or conduct metabolomics to identify off-target interactions .

Q. What strategies improve synthetic yield for scale-up without compromising purity?

- Catalyst screening : Replace DMTMM with EDC/HOBt for cost-effective coupling (yield ↑12%) .

- Solvent optimization : Use THF instead of DMF to reduce side reactions (purity >98% by HPLC) .

- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction time (3 hours vs. 6 hours batch) .

Q. How can advanced analytical techniques address challenges in characterizing degradation products?

- LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of oxadiazole ring under acidic conditions).

- Solid-state NMR : Monitor polymorphic transitions during storage (e.g., crystalline → amorphous).

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and track degradation via peak area analysis (e.g., <5% degradation acceptable) .

Q. What computational methods are recommended for predicting SAR and toxicity?

- QSAR modeling : Use Gaussian or Schrödinger Suite to calculate electronic parameters (e.g., HOMO-LUMO gaps, logP) and correlate with bioactivity .

- ADMET prediction : Employ SwissADME or ProTox-II to estimate pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

- Molecular dynamics simulations : Simulate ligand-receptor binding over 100 ns to validate docking results (e.g., RMSD <2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.